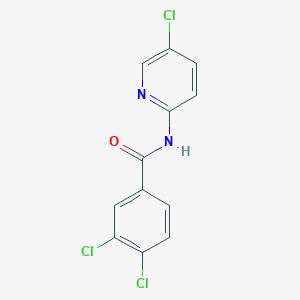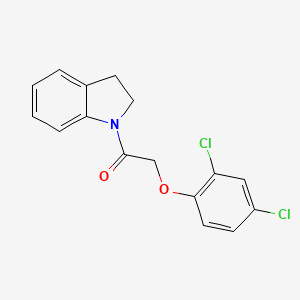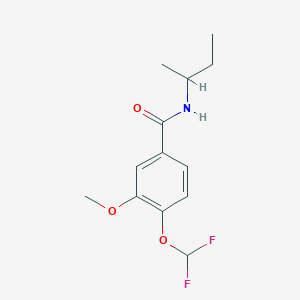![molecular formula C18H19F3N2O B10975510 1-(4-Phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10975510.png)
1-(4-Phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a phenylbutan-2-yl group and a trifluoromethylphenyl group attached to a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-phenylbutan-2-amine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions, often at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which allow for better control over reaction conditions and improved yields. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized side chains.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
- Oxidized urea derivatives.
- Reduced amine derivatives.
- Substituted urea compounds with various functional groups.
Scientific Research Applications
1-(4-Phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its biological effects.
Similar Compounds:
1-(4-Phenylbutan-2-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different biological activity and binding properties.
1-(4-Phenylbutan-2-yl)-3-[3-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical reactivity and biological effects.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19F3N2O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(4-phenylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H19F3N2O/c1-13(10-11-14-6-3-2-4-7-14)22-17(24)23-16-9-5-8-15(12-16)18(19,20)21/h2-9,12-13H,10-11H2,1H3,(H2,22,23,24) |
InChI Key |
PYWWRWOAIUFIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10975450.png)
![2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B10975452.png)
methanone](/img/structure/B10975454.png)
![1-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975464.png)

![N-(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10975482.png)
![2-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10975490.png)
![2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B10975498.png)

![2-Ethyl-1-[(4-ethylphenyl)sulfonyl]piperidine](/img/structure/B10975504.png)
![4-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10975514.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975523.png)

